molecular formula C13H21N3O2S B8531730 Tert-butyl 4-(thiazol-2-yl)-1,4-diazepane-1-carboxylate

Tert-butyl 4-(thiazol-2-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B8531730
M. Wt: 283.39 g/mol
InChI Key: NECDYTLETCHCTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(thiazol-2-yl)-1,4-diazepane-1-carboxylate is a synthetic organic compound that features a thiazole ring and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-4-(thiazol-2-yl)-1,4-diazepane-1-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.

    Coupling of the Thiazole and Diazepane Rings: The thiazole and diazepane rings are then coupled using appropriate coupling agents such as carbodiimides.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced through esterification reactions using tert-butyl chloroformate.

Industrial Production Methods

Industrial production methods for tert-butyl-4-(thiazol-2-yl)-1,4-diazepane-1-carboxylate involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the diazepane ring using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Amines, thiols, under reflux conditions with appropriate solvents.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced diazepane derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Tert-butyl 4-(thiazol-2-yl)-1,4-diazepane-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies investigating the biological activity of thiazole and diazepane derivatives.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl-4-(thiazol-2-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The thiazole ring can interact with active sites of enzymes, while the diazepane ring can modulate receptor activity. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide
  • N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides
  • tert-butyl (4-(bromomethyl)thiazol-2-yl)carbamate

Uniqueness

Tert-butyl 4-(thiazol-2-yl)-1,4-diazepane-1-carboxylate is unique due to its combination of a thiazole ring and a diazepane ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl group further enhances its stability and lipophilicity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C13H21N3O2S

Molecular Weight

283.39 g/mol

IUPAC Name

tert-butyl 4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-7-4-6-15(8-9-16)11-14-5-10-19-11/h5,10H,4,6-9H2,1-3H3

InChI Key

NECDYTLETCHCTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=CS2

Origin of Product

United States

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